Tetramethyl 2,2',2'',2'''-(8-(methoxycarbonyl)-3,13,18-trimethylporphyrin-2,7,12,17-tetrayl)tetraacetate
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Overview
Description
Pentacarboxylporphyrin I pentamethyl ester is a complex organic compound with the molecular formula C37H38N4O10 and a molecular weight of 698.72 g/mol. It is an esterified derivative of pentacarboxylporphyrin I, a bile product
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentacarboxylporphyrin I pentamethyl ester typically involves the esterification of pentacarboxylporphyrin I. This process requires specific reaction conditions, including the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of pentacarboxylporphyrin I pentamethyl ester may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The oxidation of pentacarboxylporphyrin I pentamethyl ester can lead to the formation of porphyrin derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can produce partially reduced porphyrin derivatives.
Scientific Research Applications
Pentacarboxylporphyrin I pentamethyl ester has several scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of other porphyrin derivatives, which are valuable in studying molecular interactions and catalysis.
Biology: The compound is utilized in biological studies to investigate the role of porphyrins in cellular processes and their potential as biomarkers for diseases.
Industry: It is employed in the development of sensors and diagnostic tools due to its unique optical properties.
Mechanism of Action
The mechanism by which pentacarboxylporphyrin I pentamethyl ester exerts its effects involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Pentacarboxylporphyrin I pentamethyl ester is compared with other similar compounds to highlight its uniqueness:
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Properties
Molecular Formula |
C37H38N4O10 |
---|---|
Molecular Weight |
698.7 g/mol |
IUPAC Name |
methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,24-dihydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H38N4O10/c1-17-20(9-32(42)47-4)27-14-25-19(3)22(11-34(44)49-6)29(40-25)16-31-36(37(46)51-8)23(12-35(45)50-7)30(41-31)15-26-18(2)21(10-33(43)48-5)28(39-26)13-24(17)38-27/h13-16,40-41H,9-12H2,1-8H3 |
InChI Key |
HSBCWBBTINAYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC(=O)OC)C)CC(=O)OC)C)CC(=O)OC)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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